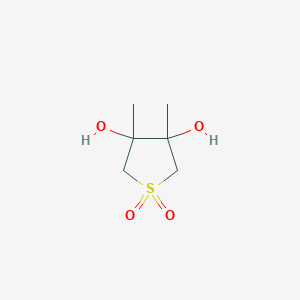

3,4-Dimethyl-1,1-dioxothiolane-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

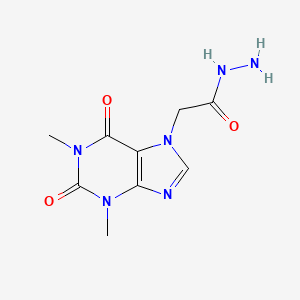

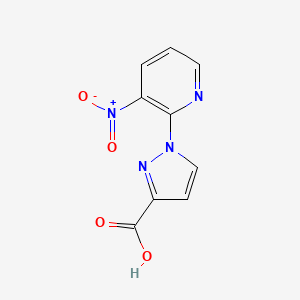

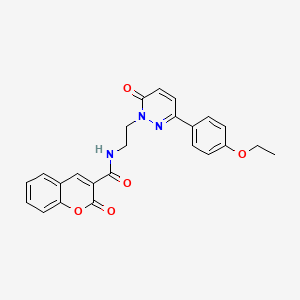

3,4-Dimethyl-1,1-dioxothiolane-3,4-diol, commonly known as DMTD, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTD is a cyclic disulfide that possesses antioxidant and antimicrobial properties, making it a promising candidate for use in the food and pharmaceutical industries.

Aplicaciones Científicas De Investigación

Natural Products from Garlic

- Ajothiolanes: This study discusses the isolation of a family of 3,4-dimethylthiolanes, named ajothiolanes, from garlic (Allium sativum). These compounds, which include 3,4-Dimethyl-1,1-dioxothiolane-3,4-diol, were characterized using techniques like liquid chromatography and mass spectrometry. They are found to be common motifs in Allium chemistry (Block et al., 2018).

Chemical Reactions and Mechanisms

- Formation of Diol from Dioxetane: A study confirms the production of 2-methyl-1,2-propanediol from 3,3-dimethyldioxetane, providing insights into the mechanism of thermal decomposition of dioxetanes and suggesting the formation of diol from an initial attack by double bonds rather than a 1,4-dioxy biradical (Murphy & Adam, 1996).

Stereochemistry and Molecular Analysis

- Stereochemistry of Polyol Chains: Research on acetonides of syn and anti 1,3-diols, including compounds similar to 3,4-Dimethyl-1,1-dioxothiolane-3,4-diol, demonstrates how 13C NMR can distinguish between these compounds and aid in understanding the stereochemistry of polyol chains (Rychnovsky & Skalitzky, 1990).

Hydrogen Bonding and Solvent Interactions

- Hydration of CH Groups: This paper studies the hydration of CH groups in various dioxane mixtures, including 1,4-dioxane, providing insights into hydrogen bonding and interactions between solute species like 3,4-Dimethyl-1,1-dioxothiolane-3,4-diol and water molecules (Mizuno et al., 2003).

Catalysis and Chemical Synthesis

- Catalysed Condensations of Glycerol: This study investigates the acid-catalysed condensation of glycerol with various compounds, providing insights that could be relevant to the synthesis and reactions of 3,4-Dimethyl-1,1-dioxothiolane-3,4-diol (Deutsch et al., 2007).

Propiedades

IUPAC Name |

3,4-dimethyl-1,1-dioxothiolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-5(7)3-11(9,10)4-6(5,2)8/h7-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRBYNVWLCPJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)CC1(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-1,1-dioxothiolane-3,4-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)

![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)